molecular formula C17H14ClN3O2 B11005078 6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide

6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide

Katalognummer: B11005078
Molekulargewicht: 327.8 g/mol
InChI-Schlüssel: BDRRAPRDZLETQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is a quinoline derivative characterized by a 6-chloro substituent on the quinoline core, a 4-hydroxy group, and a carboxamide side chain linked to a pyridin-4-yl ethyl group.

Eigenschaften

Molekularformel

C17H14ClN3O2

Molekulargewicht

327.8 g/mol

IUPAC-Name

6-chloro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c18-12-1-2-15-13(9-12)16(22)14(10-21-15)17(23)20-8-5-11-3-6-19-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22)

InChI-Schlüssel

BDRRAPRDZLETQH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NCCC3=CC=NC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pfitzinger Reaction

This method involves condensing a β-keto ester with a primary amine under basic conditions. For example, ethyl acetoacetate reacts with 2-(pyridin-4-yl)ethylamine in the presence of sodium ethoxide to form the quinoline core. The reaction proceeds via intermediate enamine formation, followed by cyclization and aromatization.

Reaction Conditions

ReagentSolventTemperatureYield
Sodium ethoxideEthanolReflux88%
Potassium hydroxideEthanol/Water125°C (microwave)79%

Data sourced from microwave-assisted Pfitzinger reactions and conventional methods.

Friedländer Annulation

Alternative routes employ Friedländer annulation, where 2-aminobenzaldehyde derivatives react with ketones. However, this method is less commonly reported for this specific compound.

ReagentSolventTemperatureYield
POCl₃Dichloromethane0°C → RT85%
SOCl₂Toluene110°C92%

Yields vary based on reaction conditions and starting material purity.

Hydroxylation

The 4-hydroxy group is either retained from the starting material or introduced via hydrolysis. For example, ester hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate using NaOH yields the carboxylic acid, which is then functionalized.

Hydrolysis Example

ReagentSolventTemperatureYield
NaOH (2N)Ethanol/H₂OReflux92%

Carboxamide Coupling

The final step involves coupling the carboxylic acid with 2-(pyridin-4-yl)ethylamine.

EDC/HOBt-Mediated Coupling

This method is widely used for amide bond formation. The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF, followed by amine addition.

Typical Procedure

  • Activation : Quinoline-3-carboxylic acid (1 eq) + EDC·HCl (1.5 eq) + HOBt (1.5 eq) in DMF.

  • Coupling : Add 2-(pyridin-4-yl)ethylamine (2 eq) and DIEA (2 eq). Stir for 5 hours at RT.

  • Workup : Precipitate with ice water, filter, and purify via column chromatography.

Yields

SubstrateYieldReference
6-Chloro-4-hydroxyquinoline-3-carboxylic acid84%
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid75%

Alternative Coupling Agents

Other reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or PyBOP are occasionally used, though EDC/HOBt remains the most efficient.

Key Challenges and Optimization Strategies

Side Reactions

Chlorination may lead to over-substitution or isomerization. To mitigate this, reactions are performed at low temperatures (0–5°C) with stoichiometric control.

Solvent Selection

DMF is preferred for coupling due to its high polarity and compatibility with EDC/HOBt. For hydrolysis, ethanol/water mixtures enhance carboxylic acid solubility.

Purification

Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethyl acetate.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Pfitzinger ReactionHigh yield, scalableLimited to β-keto esters
EDC/HOBt CouplingMild conditions, broad applicabilityEDC toxicity concerns
Friedländer AnnulationFlexible substrate scopeLower yields for complex rings

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]chinolin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Hydroxylgruppe in der 4-Position kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) zu einem Keton oxidiert werden.

    Reduktion: Die Nitrogruppe, falls vorhanden, kann mit Reduktionsmitteln wie Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) zu einem Amin reduziert werden.

    Substitution: Das Chloratom in der 6-Position kann unter geeigneten Bedingungen mit Nukleophilen wie Aminen oder Thiolen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: KMnO₄, CrO₃ oder andere starke Oxidationsmittel.

    Reduktion: H₂/Pd-C, Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

    Substitution: Nukleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.

Hauptprodukte

    Oxidation: Bildung von 6-Chlor-4-chinolinon-Derivaten.

    Reduktion: Umwandlung von Nitrogruppen in Amine.

    Substitution: Bildung verschiedener substituierter Chinolin-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]chinolin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann Enzyme hemmen, indem es an ihre aktiven Zentren bindet, oder die Rezeptoraktivität modulieren, indem es mit Rezeptorproteinen interagiert. Die genauen Wege und Zielstrukturen hängen vom spezifischen biologischen Kontext und den strukturellen Merkmalen der Verbindung ab.

Wirkmechanismus

The mechanism of action of 6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Quinoline Derivatives

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name / Identifier Substituents (Quinoline Core) Side Chain / Functional Groups Molecular Formula Molecular Weight Key Features
Target Compound 6-Cl, 4-OH N-[2-(pyridin-4-yl)ethyl]carboxamide C₁₈H₁₅ClN₄O₂ 370.79 Hydroxy group, pyridin-4-yl ethyl
(E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) 6-Br, 4-acrylamide N-(2-morpholinoethyl) C₁₉H₂₁BrN₄O₂ 441.30 Bromo substituent, morpholine moiety
6-Chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide 6-Cl, 2-pyridin-3-yl N-(3-pyridinylmethyl)carboxamide C₂₁H₁₅ClN₄O 374.83 Dual pyridine groups, 2-position substitution
(R)-7-Chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide 7-Cl, 6-OCH₃ 4-((1-(pyridin-2-yl)ethyl)amino)carboxamide C₁₈H₁₇ClN₄O₂ 380.81 Methoxy group, chiral pyridin-2-yl ethylamino
Key Observations:
  • Chlorine Position : The target compound’s 6-chloro substituent contrasts with the 7-chloro in and 6-bromo in . Halogen position significantly impacts electronic effects and steric interactions in target binding .
  • Hydroxy vs.
  • Pyridine Positioning : The pyridin-4-yl ethyl side chain in the target compound differs from pyridin-3-yl () or pyridin-2-yl () substitutions. Pyridine orientation affects π-stacking and interactions with hydrophobic pockets in biological targets .

Physicochemical and Pharmacological Implications

  • Hydrogen-Bonding Capacity: The 4-hydroxy group in the target compound may improve aqueous solubility compared to the methoxy group in or non-polar substituents in .
  • Antimicrobial Potential: Compound 35 in (a difluoropyrrolidin/morpholinopropyl derivative) demonstrates antimicrobial activity, suggesting that pyridine-containing quinoline carboxamides may share mechanistic pathways. The target compound’s pyridin-4-yl group could modulate similar activity but with distinct selectivity.

Biologische Aktivität

6-Chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClN2O2
  • Molecular Weight : 302.75 g/mol

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated that they possess activity against Mycobacterium tuberculosis (M. tb) , with minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs like ethambutol .

CompoundMIC (μM)Activity Type
Ethambutol4.89Anti-TB
6-Chloro CompoundTBDAnti-TB

The compound's mechanism involves targeting the mycobacterial membrane protein large 3 (MmpL3), which is crucial for mycolic acid transport across the cell membrane, making it a promising candidate for further development against drug-resistant strains .

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored extensively. Various studies report that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have shown IC50 values in sub-micromolar ranges against different cancer cell lines .

Cell LineIC50 (μM)Compound Tested
Colon Adenocarcinoma<0.5Quinoline Derivative
Breast Cancer0.8Quinoline Derivative

These findings suggest that modifications in the quinoline structure significantly enhance biological activity, emphasizing the importance of further research into 6-chloro derivatives.

Case Studies

  • Study on Antimycobacterial Activity :
    • A series of quinoline derivatives were synthesized and tested against M. tb strains, showing promising results with some compounds exhibiting low MIC values and high selectivity towards bacterial cells over mammalian cells .
  • Evaluation of Anticancer Properties :
    • In vitro studies demonstrated that certain analogs of quinoline derivatives could effectively inhibit the growth of cancer cells while maintaining low toxicity levels to normal cells, indicating their potential as therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of MmpL3 : This protein is essential for the survival of M. tb, making it a prime target for drug development.
  • Induction of Apoptosis : In cancer cells, quinoline derivatives can activate pathways leading to programmed cell death.

Q & A

Q. How can the synthetic route for 6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide be optimized to improve yield and purity?

Methodological Answer:

  • Step 1: Begin with a quinoline core functionalized at position 3 with a carboxamide group and position 4 with a hydroxyl group. Introduce the 6-chloro substituent via electrophilic substitution using chlorinating agents (e.g., POCl₃) under reflux conditions .
  • Step 2: Attach the N-[2-(pyridin-4-yl)ethyl] side chain via nucleophilic substitution or amide coupling. Use coupling reagents like EDC/HOBt in anhydrous DMF to minimize side reactions .
  • Optimization Strategies:
    • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
    • Use continuous flow reactors for scalable production with controlled reaction parameters (e.g., temperature, residence time) .
    • Purify intermediates via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and confirm purity using HPLC (>98%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for quinoline and pyridine), hydroxyl (δ 10–12 ppm, broad), and ethyl linker protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR: Confirm carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the quinoline/pyridine rings .
  • IR Spectroscopy: Detect O–H (3200–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–N (1250–1350 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₇H₁₅ClN₃O₂) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

  • Comparative SAR Analysis:
    • Compare substituent effects: For example, replacing the pyridin-4-yl group with a phenyl ring (as in ) reduces solubility but enhances binding affinity to kinase targets .
    • Use molecular docking to predict binding modes and validate with enzymatic assays (e.g., IC₅₀ measurements) .
  • Address Data Variability:
    • Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
    • Perform dose-response curves across multiple cell lines to assess selectivity .

Q. What advanced strategies can be used to study the compound’s metabolic stability in vivo?

Methodological Answer:

  • In Vitro Metabolism:
    • Use liver microsomes (human/rodent) with NADPH cofactors to identify phase I metabolites. Monitor via LC-MS/MS .
    • Assess cytochrome P450 inhibition (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
  • In Vivo Studies:
    • Administer radiolabeled compound (¹⁴C) to track distribution and excretion in rodent models .
    • Perform bile duct cannulation to detect glucuronide conjugates .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction:
    • Use software like Schrödinger’s QikProp to predict logP (target <3), solubility (<−4 logS), and blood-brain barrier permeability .
  • Molecular Dynamics Simulations:
    • Simulate ligand-protein binding (e.g., with kinase targets) to identify critical hydrogen bonds and hydrophobic interactions .
    • Optimize the ethyl linker length to balance flexibility and rigidity for target engagement .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating the compound’s inhibition of kinase targets?

Methodological Answer:

  • Assay Setup:
    • Use recombinant kinases (e.g., EGFR, BRAF) with ATP concentrations near Km values .
    • Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
  • Data Interpretation:
    • Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
    • Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. What statistical methods are appropriate for analyzing cytotoxicity data across multiple cell lines?

Methodological Answer:

  • Dose-Response Analysis:
    • Fit data to a four-parameter logistic model (e.g., Hill equation) to derive EC₅₀ values .
  • Multivariate Analysis:
    • Use ANOVA with post-hoc Tukey tests to compare efficacy between cell lines.
    • Apply clustering algorithms (e.g., hierarchical clustering) to group cell lines by sensitivity .

Safety & Toxicity Profiling

Q. What methodologies are recommended for assessing in vivo toxicity?

Methodological Answer:

  • Acute Toxicity:
    • Conduct OECD Guideline 423 studies in rodents, monitoring mortality, body weight, and organ histopathology .
  • Genotoxicity:
    • Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .

Advanced Synthesis Challenges

Q. How to mitigate degradation of the hydroxyl group during storage?

Methodological Answer:

  • Formulation Strategies:
    • Store lyophilized compound at −80°C under inert gas (N₂) to prevent oxidation .
    • Use cryopreservatives (e.g., trehalose) in aqueous formulations .

Structural & Mechanistic Studies

Q. How can X-ray crystallography elucidate the binding mode of this compound with its target?

Methodological Answer:

  • Crystallization Conditions:
    • Co-crystallize the compound with the target protein (e.g., kinase) in 20% PEG 3350, 0.2 M ammonium sulfate, pH 7.0 .
  • Data Collection:
    • Use synchrotron radiation (λ = 1.0 Å) to achieve high-resolution (<2.0 Å) structures .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.